SST-02 -

SST-02

Catalog Number: EVT-1535595
CAS Number:
Molecular Formula: C39H73NO
Molecular Weight: 572.019
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SST-02 is a potent cationic lipid for siRNA-Lipid Nanoparticles. SST-02 possesses a simple chemical structure and is synthesized just in one step. SST-02 showed an ID50 of 0.02 mg/kg in the factor VII (FVII) model. Rats administered with 3 mg/kg of SST-02 LNP did not show changes in body weight, blood chemistry, or hematological parameters, while the AST level decreased at a dose of 5 mg/kg. The use of SST-02 avoids a lengthy synthetic route and may thus decrease the future cost of nucleic acid therapeutics.
Source and Classification

SST-02 is synthesized from commercially available precursors, primarily ethanolamine and linoleyl mesylate, through a straightforward one-step reaction. This compound is classified under cationic lipids, which are essential components in the development of lipid nanoparticles used for siRNA delivery systems. Its molecular formula is C39H73NO\text{C}_{39}\text{H}_{73}\text{NO}, with a molecular weight of approximately 572.019 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of SST-02 is characterized by its simplicity, requiring only one step. The process involves the reaction of ethanolamine with linoleyl mesylate, resulting in the formation of SST-02 without the need for complex multi-step procedures. This streamlined synthesis not only reduces production costs but also enhances the feasibility of large-scale manufacturing for therapeutic applications .

Molecular Structure Analysis

Structure and Data

The molecular structure of SST-02 can be described by its IUPAC name: 3-(di((9Z,12Z)-octadeca-9,12-dien-1-yl)amino)propan-1-ol. The compound features a hydroxyl group that contributes to its potency as a cationic lipid. The structural representation includes:

  • Molecular Formula: C39H73NO\text{C}_{39}\text{H}_{73}\text{NO}
  • Molecular Weight: 572.019 g/mol
  • InChI Key: SGQSGJUTBKNKIB-MAZCIEHSSA-N
  • SMILES Notation: CCCCC/C=C\C/C=C\CCCCCCCCN(CCCO)CCCCCCCC/C=C\C/C=C\CCCCC

SST-02 appears as a solid powder with a purity greater than 98% .

Chemical Reactions Analysis

Reactions and Technical Details

SST-02 participates in various chemical reactions typical of cationic lipids, particularly in the formation of lipid nanoparticles for siRNA delivery. In vitro and in vivo studies have demonstrated that SST-02 can effectively encapsulate siRNA, facilitating its delivery into cells. The compound's efficacy was evaluated using an ID50 value of 0.02 mg/kg in a factor VII model, indicating its potency in therapeutic applications .

Mechanism of Action

Process and Data

The mechanism of action for SST-02 involves its ability to form stable complexes with siRNA, leading to enhanced cellular uptake. Upon administration, SST-02-based lipid nanoparticles interact with cell membranes, promoting endocytosis and subsequent release of siRNA into the cytoplasm. This process enables the degradation of target mRNAs through the RNA interference pathway, effectively silencing specific genes associated with various diseases .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

SST-02 exhibits several notable physical and chemical properties:

  • Appearance: Solid powder
  • Solubility: Soluble in dimethyl sulfoxide (DMSO)
  • Storage Conditions: Should be stored dry and dark at temperatures between 0 - 4 °C for short-term use or at -20 °C for long-term storage.
  • Shelf Life: Over three years when stored properly

These properties contribute to its utility in laboratory settings and potential clinical applications .

Applications

Scientific Uses

SST-02 has significant applications in gene therapy, particularly in the development of siRNA-based therapeutics. Its ability to efficiently deliver siRNA into target cells makes it a valuable tool for research focused on gene silencing and modulation of gene expression. The simplicity of its synthesis also positions SST-02 as a cost-effective option for producing lipid nanoparticles at scale, which is crucial for advancing nucleic acid therapeutics into clinical use .

Introduction to SST-02

Definition and Classification of SST-02 in Medicinal Chemistry

SST-02, chemically designated as 3-(di((9Z,12Z)-octadeca-9,12-dien-1-yl)amino)propan-1-ol (CAS# 1534346-00-3), belongs to the cationic lipid class of synthetic molecules essential for nucleic acid nanoparticle formulation. Its molecular structure ($\ce{C39H73NO}$, MW: 572.02 g/mol) integrates three defining domains characteristic of ionizable lipids [7]:

  • Hydrophobic Domain: Two symmetric linoleyl (C18:2) chains featuring cis-double bonds at positions 9 and 12. These unsaturated chains confer fluidity and reduce phase transition temperatures, facilitating nanoparticle disassembly and siRNA release within cells.
  • Cationic Headgroup: A tertiary amine center serving as a titratable, pH-dependent charge module. This group remains neutral at physiological pH (reducing serum protein binding and toxicity) but protonates in acidic endosomes, enabling electrostatic interactions with endosomal membranes and promoting escape.
  • Linker/Biodegradation Domain: A hydroxypropyl spacer connecting the amine to one alkyl chain. This hydroxyl group is crucial for enhancing transfection potency and may facilitate enzymatic degradation, potentially mitigating long-term toxicity concerns associated with cationic lipid accumulation [1].

Table 1: Fundamental Physicochemical Properties of SST-02

PropertyValue
IUPAC Name3-(di((9Z,12Z)-octadeca-9,12-dien-1-yl)amino)propan-1-ol
CAS Registry Number1534346-00-3
Molecular FormulaC₃₉H₇₃NO
Molecular Weight572.02 g/mol
Exact Mass571.5692 Da
Elemental CompositionC: 81.89%; H: 12.86%; N: 2.45%; O: 2.80%
AppearanceSolid powder
Solubility (Storage)Soluble in DMSO; Stable at -20°C

SST-02 is classified within the "ionizable amino lipid" category. Its classification stems from the protonatable tertiary amine, distinguishing it from permanently charged quaternary ammonium lipids. This ionizability is critical for balancing the dual requirements of stable siRNA encapsulation/particle integrity in circulation and efficient endosomal disruption upon cellular internalization [1] [7].

Historical Development and Discovery of SST-02 as a Cationic Lipid

The discovery of SST-02 emerged from a deliberate medicinal chemistry campaign targeting synthetic simplicity without compromising delivery efficacy. This effort countered a prevailing trend where increasingly complex cationic lipid structures, exemplified by FDA-approved DLin-MC3-DMA (requiring multi-step synthesis), were pursued for enhanced potency [1].

The development pathway involved:

  • Aliphatic Chain Exploration: Initial work focused on linoleyl (DLinDMA) and palmitoleyl (DPalDMA) chains. While DLinDMA showed superior in vitro (IC₅₀ = 0.653 nM) and in vivo activity (52% serum cholesterol reduction at 3 mg/kg), its conjugated dienes conferred significant photochemical instability. DPalDMA (C16:1) offered improved stability but reduced potency (IC₅₀ = 4.23 nM, 81% cholesterol reduction) [1].
  • Core Simplification & Bioisosterism: Researchers explored bioisosteric replacements for the glycerol core in DLinDMA. Cyclic pyrrolidine cores (e.g., R,R-4) showed promise but introduced stereochemical complexity. This led to a focus on minimalistic, linear structures [1].
  • Functional Group Optimization: Recognizing the limitations of simple dialkylmethylamines like dilinoleylmethylamine (SST-01), researchers systematically evaluated polar modifications. Introducing a hydroxyl group via a 3-hydroxypropyl linker onto the methylamine core (yielding SST-02) proved transformative. The hydroxyl group significantly boosted potency, likely by enhancing endosomal interactions or modulating lipid packing [1].

SST-02's synthesis is achieved efficiently in one step by reacting dilinoleylamine with 3-bromopropanol or an equivalent electrophile. This contrasts sharply with the lengthy syntheses (often >5 steps) required for predecessors like DLin-MC3-DMA. SST-02 demonstrated a remarkable ID₅₀ of 0.02 mg/kg in the murine Factor VII (FVII) silencing model, surpassing many complex counterparts. Stability assessments revealed superior resistance to UV-induced degradation compared to DLinDMA, attributed to its isolated (non-conjugated) double bonds [1] [7].

Table 2: Key Milestones in SST-02 Development and Comparative Efficacy

Stage/CompoundKey FeatureSynthetic StepsFVII Model ID₅₀ (mg/kg)Stability Note
DLinDMAPrototype cationic lipidMulti-step~0.05 - 0.1Low (UV sensitive)
DPalDMAPalmitoleyl (C16:1) chainsMulti-step>0.1 (Estimated)Moderate
SST-01 (DLinMA)Dilinoleylmethylamine core1>0.1 (Estimated)Moderate
SST-023-Hydroxypropyl-dilinoleylamine10.02High
DLin-MC3-DMA (MC3)FDA-approved, complex core>5~0.005 - 0.01High

Role of SST-02 in siRNA-Lipid Nanoparticle (LNP) Therapeutics

Within siRNA-LNPs, SST-02 serves as the primary cationic component, fulfilling multiple critical functions essential for systemic gene silencing [1] [10]:

  • siRNA Complexation and Nanoparticle Formation: The protonatable amine of SST-02 electrostatically interacts with the polyanionic siRNA backbone at low pH during formulation (e.g., microfluidics mixing). This drives co-assembly with helper lipids (phospholipids like DSPC, cholesterol, PEG-lipids) into ~100 nm diameter nanoparticles. SST-02's linoleyl chains interdigitate with cholesterol and phospholipid acyl chains, forming a stable, hydrophobic core that encapsulates the siRNA payload and provides structural integrity to the LNP.
  • Stealth Properties and Long Circulation: At physiological pH (~7.4), the tertiary amine of SST-02 is largely unprotonated, minimizing nonspecific interactions with blood components (e.g., serum albumin, opsonins) and reducing acute toxicity. Combined with PEG-lipids in the formulation, this promotes extended systemic circulation, crucial for reaching target tissues beyond the liver, including exploiting the Enhanced Permeation and Retention (EPR) effect in tumors [10].
  • Cellular Uptake: LNPs enter cells primarily via endocytosis. While charge plays a role, uptake efficiency is heavily influenced by LNP size, surface composition (PEG density/duration), and apolipoprotein adsorption mediating interactions with cell surface receptors (e.g., LDL receptors on hepatocytes).
  • Endosomal Escape (Critical Function): Upon endocytosis, LNPs traffic to acidifying endosomes. The tertiary amine of SST-02 becomes progressively protonated as endosomal pH drops (pH ~6.5-5.0). This protonation generates a positively charged lipid capable of two potential escape mechanisms:
  • Charge Interaction: Electrostatic attraction to negatively charged endosomal membrane lipids (e.g., bis(monoacylglycero)phosphate - BMP), inducing membrane destabilization.
  • "Flip-Flop" & Membrane Disruption: Protonated SST-02 may flip from the inner LNP monolayer to interact directly with the endosomal membrane. The increasing positive charge density within the endosome can also attract counter ions (Cl⁻), leading to osmotic swelling and endosomal rupture (proton-sponge like effect).The hydroxyl group in SST-02 is hypothesized to enhance this process by forming hydrogen bonds with phospholipid headgroups or water molecules, facilitating closer membrane apposition or altering lipid phase behavior.
  • siRNA Release into Cytosol: Following endosomal disruption, the LNP decomplexes within the cytosol, releasing siRNA for loading into the RNA-induced silencing complex (RISC) to mediate target mRNA degradation.

SST-02 has demonstrated compelling efficacy beyond the liver:

  • In KRAS-mutant pancreatic cancer (MIA PaCa-2) xenograft models, LNPs containing SST-02 analogues (like SST-31 in LNPK15 formulation) encapsulating KRAS siRNA achieved significant tumor growth inhibition (>80% at 5 mg/kg, twice weekly) and reduced KRAS mRNA/protein levels. Pharmacokinetic studies revealed these PEGylated LNPs maintain circulation time and undergo in vivo activation (e.g., PEG dissociation), overcoming the "PEG dilemma" to achieve potent tumor cell transfection [10].
  • Its simple structure offers potential cost and scalability advantages for manufacturing nucleic acid therapeutics, making advanced therapies potentially more accessible [1] [7].

Table 3: Demonstrated Efficacy of SST-02 Containing LNPs in Key Models

Disease Model/TargetLNP FormulationKey Efficacy ResultReference
Factor VII (Liver)SST-02 / DSPC / Chol / PEGID₅₀ = 0.02 mg/kg (siRNA dose) [1]
HypercholesterolemiaSST-02 / DSPC / Chol / PEG (ApoB siRNA)Significant serum cholesterol reduction at 3 mg/kg [1]
KRAS-mutant Pancreatic Cancer (MIA PaCa-2)LNPK15 (SST-31 analogue / PEG) / KRAS siRNA~80-90% tumor growth inhibition at 5 mg/kg (2x/wk); Reduced KRAS mRNA/protein [10]
General Toxicology (Rat)SST-02 LNP (3 mg/kg)No significant changes in body weight, blood chemistry, hematology [1] [7]

Properties

Product Name

SST-02

IUPAC Name

3-(di((9Z,12Z)-octadeca-9,12-dien-1-yl)amino)propan-1-ol

Molecular Formula

C39H73NO

Molecular Weight

572.019

InChI

InChI=1S/C39H73NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-40(38-35-39-41)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,41H,3-10,15-16,21-39H2,1-2H3/b13-11-,14-12-,19-17-,20-18-

InChI Key

SGQSGJUTBKNKIB-MAZCIEHSSA-N

SMILES

CCCCC/C=C\C/C=C\CCCCCCCCN(CCCO)CCCCCCCC/C=C\C/C=C\CCCCC

Solubility

Soluble in DMSO

Synonyms

SST-02; SST 02; SST02;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.